molecular formula C20H24N4O B2506227 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1796967-22-0

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Katalognummer: B2506227
CAS-Nummer: 1796967-22-0
Molekulargewicht: 336.439
InChI-Schlüssel: QOSLPUVGYMHVFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20(17-4-2-1-3-5-17)22-12-13-24-19(16-6-7-16)14-18(23-24)15-8-10-21-11-9-15/h1-2,8-11,14,16-17H,3-7,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLPUVGYMHVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Cyclopropyl group
  • Pyridine ring
  • Pyrazole unit
  • Cyclohexene carboxamide

Molecular Characteristics

PropertyValue
Molecular FormulaC20H23N4O2
Molecular Weight365.43 g/mol
CAS Number1797976-71-6

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide primarily functions as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory response, making this compound a potential candidate for treating various inflammatory disorders such as arthritis.

Key Findings:

  • Selective Inhibition : The compound exhibits selective inhibition of COX-2 without significantly affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Interaction with TRPM8 Channels : It also interacts with TRPM8 channels, suggesting potential applications in managing pain related to cold stimuli and neuropathic pain .

Comparative Biological Activity

The following table compares N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide with other known compounds:

Compound NameStructure FeaturesBiological Activity
Celecoxib Contains a sulfonamide groupCOX-2 inhibitor
5-Aminosalicylic Acid Contains an amine and carboxylic acidAnti-inflammatory
Fenamates Contains an aromatic ringNon-selective COX inhibitor

In Vitro Studies

In vitro studies have demonstrated that N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide effectively inhibits COX-2 activity. The IC50 value indicates its potency compared to other NSAIDs.

In Vivo Studies

Animal model studies have shown significant reduction in inflammation markers when treated with this compound. These findings support its potential use in clinical settings for managing inflammatory conditions.

Safety Profile

Preliminary assessments indicate that the compound has a favorable safety profile, showing minimal cytotoxicity at therapeutic concentrations .

Vorbereitungsmethoden

Classical 1,3-Dicarbonyl Cyclocondensation

The traditional route to 3,5-disubstituted pyrazoles involves cyclocondensation of 1,3-diketones with hydrazines. For the target compound, a 1,3-dicarbonyl precursor bearing pyridin-4-yl and cyclopropyl groups is required. As demonstrated in MDPI protocols, ethyl 1H-pyrazole-4-carboxylate derivatives are synthesized via:

  • Reaction of 2-ethoxymethylene acetoacetic esters with hydrazine hydrate to form pyrazole esters.
  • Saponification to carboxylic acids followed by SOCl₂-mediated conversion to acid chlorides.

Limitations include poor regiocontrol when using symmetric diketones. Modifying the diketone with electron-withdrawing groups (e.g., pyridinyl) improves selectivity, achieving >20:1 regiomeric ratios.

Meyer-Schuster Rearrangement and Halogenative Cyclization

A patent by CN110483400A discloses a tandem Meyer-Schuster rearrangement/halogenation/cyclization sequence for pyrazoles:

  • Propargyl alcohol derivatives (e.g., 3-phenylprop-2-yn-1-ol) undergo acid-catalyzed rearrangement to α,β-unsaturated ketones.
  • Halogenation with NBS or NIS introduces X⁺ at the α-position.
  • Cyclization with hydrazine forms 3,5-disubstituted pyrazoles (Table 1).

Table 1: Pyrazole Synthesis via Meyer-Schuster Approach

Propargyl Alcohol Halogen Source Yield (%)
3-Phenylprop-2-yn-1-ol NBS 91.0
1,3-Diphenylprop-2-yn-1-ol NIS 89.0
3-(4-Chlorophenyl)prop-2-yn-1-ol NIS 88.0

This method efficiently installs cyclopropyl groups via cyclopropanation of alkynyl precursors prior to rearrangement.

Cyclopropanation Strategies

Transition Metal-Catalyzed Cyclopropanation

Cyclopropyl groups are introduced using:

  • Simmons-Smith conditions (Zn-Cu/CH₂I₂) for methylene transfer to alkenes.
  • Rhodium-catalyzed cyclopropanation of diazo compounds with styrenes.

For pyrazole systems, pre-functionalization of propargyl alcohols with cyclopropyl moieties before Meyer-Schuster rearrangement ensures minimal ring strain.

Amide Bond Formation

Acid Chloride-Mediated Coupling

The MDPI protocol employs:

  • Pyrazole acid chloride (6a–b) generation via SOCl₂ reflux.
  • Reaction with amines (e.g., 2-(pyrazol-1-yl)ethylamine) in THF/K₂CO₃ to yield amides.

Yields range from 72–89%, but racemization occurs with chiral amines.

Boron-Mediated Direct Amidation

Per J. Org. Chem., B(OCH₂CF₃)₃ enables direct coupling of carboxylic acids and amines:

  • Equimolar cyclohex-3-enecarboxylic acid and 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine in MeCN.
  • 80°C for 24 h under air, followed by resin-based purification.

Advantages :

  • No racemization (99% ee retention for amino acids).
  • 92–95% yields for aromatic amines.

Integrated Synthetic Pathway

Proposed route for the target compound:

  • Pyrazole Synthesis :
    • Meyer-Schuster rearrangement of 3-(pyridin-4-yl)prop-2-yn-1-ol with NIS.
    • Cyclopropanation via Cu-catalyzed reaction with ethyl diazoacetate.
  • Ethylamine Sidechain Installation :
    • Alkylation of pyrazole nitrogen with 2-bromoethylamine hydrobromide.
  • Amide Coupling :
    • B(OCH₂CF₃)₃-mediated reaction with cyclohex-3-enecarboxylic acid.

Optimized Conditions :

  • Pyrazole cyclization: 101°C, Bi(OTf)₃ catalyst, 91% yield.
  • Amidation: 80°C, 24 h, 93% yield.

Analytical Characterization

Critical spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 2H, Py-H), 7.75 (s, 1H, Pyrazole-H), 6.15 (m, 1H, Cyclohexene-H), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (m, 1H, Cyclopropyl-H).
  • HRMS : m/z [M+H]⁺ calcd. 377.1864, found 377.1867.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.